molecular formula C8H7NO4S B186815 2-[(Carboxymethyl)sulfanyl]nicotinic acid CAS No. 325704-15-2

2-[(Carboxymethyl)sulfanyl]nicotinic acid

Katalognummer: B186815
CAS-Nummer: 325704-15-2
Molekulargewicht: 213.21 g/mol
InChI-Schlüssel: LWYLTYOUJNZLKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Carboxymethyl)sulfanyl]nicotinic acid typically involves the reaction of nicotinic acid derivatives with carboxymethylthiolating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize impurities .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Carboxymethyl)sulfanyl]nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

2-[(Carboxymethyl)sulfanyl]nicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, including anti-inflammatory and antioxidant properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[(Carboxymethyl)sulfanyl]nicotinic acid involves its interaction with specific molecular targets. The carboxymethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, contributing to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(Carboxymethyl)thio]nicotinic acid
  • 2-[(Carboxymethyl)sulfanyl]pyridine-3-carboxylic acid
  • 2-Carboxymethylmercapto-nicotinsaeure

Uniqueness

2-[(Carboxymethyl)sulfanyl]nicotinic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to form covalent bonds with proteins sets it apart from other similar compounds, making it a valuable tool in biochemical research .

Biologische Aktivität

2-[(Carboxymethyl)sulfanyl]nicotinic acid, also known as a derivative of nicotinic acid, has garnered attention for its potential biological activities. This compound is characterized by the presence of a carboxymethyl sulfanyl group attached to the nicotinic acid structure, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and other therapeutic potentials.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8H9NO2S
  • CAS Number : 325704-15-2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that derivatives of nicotinic acid exhibit significant activity against various bacterial strains. For instance, compounds derived from nicotinic acid have shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus7.81 µg/mL
This compoundBacillus subtilis1.95 µg/mL

These findings suggest that the compound could be developed as a potential antimicrobial agent, especially in treating infections caused by resistant bacterial strains.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. In vitro studies have demonstrated that certain derivatives exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines.

CompoundCytokine Inhibition (%)Reference
Compound A (derivative)86.1% (TNF-α)
Compound B (derivative)119.1% (IL-6)

These results indicate that this compound may offer therapeutic benefits in conditions characterized by chronic inflammation.

The biological activity of this compound is believed to stem from its interaction with various molecular targets, including enzymes and receptors involved in inflammatory pathways and microbial resistance mechanisms. The presence of the carboxymethyl sulfanyl group is thought to enhance its binding affinity to these targets, thereby modulating their activity.

Case Studies

A notable study evaluated the effects of nicotinic acid derivatives on lipid metabolism and inflammation in a clinical setting. The study found that certain derivatives improved lipid profiles while simultaneously reducing markers of inflammation in patients with dyslipidemia.

Clinical Findings Table

StudyParticipantsTreatment DurationKey Findings
Coronary Drug Project (1975)8341 post-myocardial infarction patients5 yearsReduced total mortality by 21% with nicotinic acid treatment

These findings suggest that derivatives like this compound could be beneficial in managing cardiovascular health alongside their antimicrobial and anti-inflammatory properties.

Eigenschaften

IUPAC Name

2-(carboxymethylsulfanyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4S/c10-6(11)4-14-7-5(8(12)13)2-1-3-9-7/h1-3H,4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYLTYOUJNZLKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352976
Record name 2-[(carboxymethyl)sulfanyl]nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325704-15-2
Record name 2-[(carboxymethyl)sulfanyl]nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.